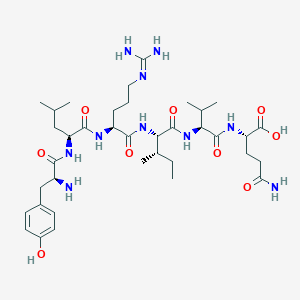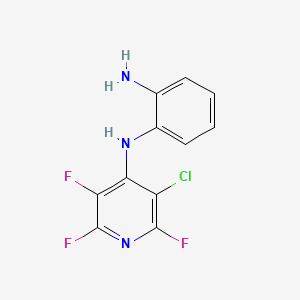
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is a compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a benzene ring substituted with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine typically involves the reaction of 3-chloro-2,5,6-trifluoropyridine with benzene-1,2-diamine under specific conditions. One common method involves the use of cyclohexyl-Meldrum’s acid with 3-chloro-2,4,5,6-tetrafluoropyridine . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using reagents like sodium methoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Common Reagents and Conditions
Sodium Methoxide: Used for substitution reactions.
Palladium on Carbon (Pd/C): Used as a catalyst in coupling reactions.
Ammonium Formate: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-chloro-2,5,6-trifluoropyridine: A precursor used in the synthesis of the compound.
2,3,5-trifluoropyridine-4-carboxylic acid: Another fluorinated pyridine derivative.
Uniqueness
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine is unique due to its specific substitution pattern on the pyridine and benzene rings, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
796878-22-3 |
|---|---|
分子式 |
C11H7ClF3N3 |
分子量 |
273.64 g/mol |
IUPAC 名称 |
2-N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H7ClF3N3/c12-7-9(8(13)11(15)18-10(7)14)17-6-4-2-1-3-5(6)16/h1-4H,16H2,(H,17,18) |
InChI 键 |
AFGHSLBAQYZGPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)NC2=C(C(=NC(=C2Cl)F)F)F |
溶解度 |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


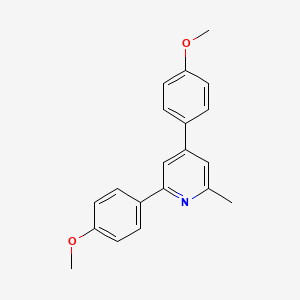
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
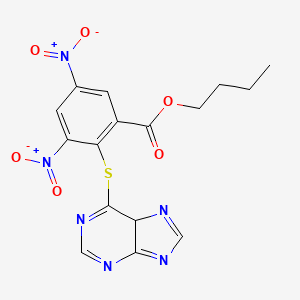
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
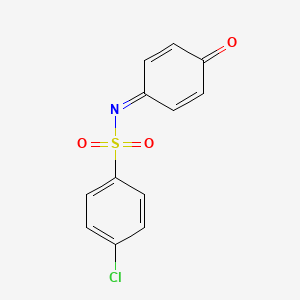
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
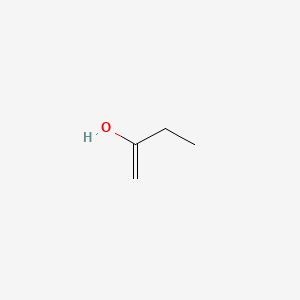
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
